molecular formula C20H13FO3 B5502438 3-[(2-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

3-[(2-FLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B5502438
M. Wt: 320.3 g/mol
InChI Key: DFXAILODYUGNJK-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methoxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FO3/c21-18-8-4-1-5-13(18)12-23-14-9-10-16-15-6-2-3-7-17(15)20(22)24-19(16)11-14/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXAILODYUGNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)methoxy]-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol and a suitable chromone derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Reaction Steps: The key steps include the formation of an ether linkage between the fluorophenyl group and the chromone core. This is achieved through nucleophilic substitution reactions, where the hydroxyl group of the chromone derivative reacts with the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone core to dihydrochromones or other reduced forms.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized chromones, reduced chromones, and substituted derivatives with varying biological activities.

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